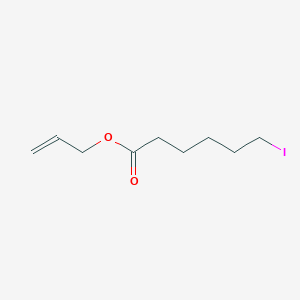

Hexanoic acid, 6-iodo-, 2-propenyl ester

Description

Hexanoic acid, 6-iodo-, 2-propenyl ester (CAS: 123-68-2; molecular formula: C₉H₁₅IO₂) is an iodinated aliphatic ester derived from hexanoic acid. Its structure features an iodine atom at the 6th carbon of the hexanoic acid chain and a 2-propenyl (allyl) ester group. Structural analogs, such as hexanoic acid ethyl ester (CAS: 123-66-0) and hexanoic acid allyl ester (non-iodinated), are well-documented in flavor chemistry and industrial processes .

Properties

CAS No. |

154565-06-7 |

|---|---|

Molecular Formula |

C9H15IO2 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

prop-2-enyl 6-iodohexanoate |

InChI |

InChI=1S/C9H15IO2/c1-2-8-12-9(11)6-4-3-5-7-10/h2H,1,3-8H2 |

InChI Key |

PWRGCCJKOPYIKB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CCCCCI |

Origin of Product |

United States |

Preparation Methods

Iodination of 1,6-Hexanediol

The iodination of 1,6-hexanediol serves as a critical precursor step. A microwave-assisted method using iodine and polymer-bound triphenylphosphine in acetonitrile yields 6-iodo-1-hexanol (93% yield). Key conditions include:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 3 minutes |

| Catalyst | Polymer-bound triphenylphosphine |

| Solvent | Acetonitrile |

This method avoids toxic solvents and achieves high chemoselectivity by targeting the primary hydroxyl group.

Oxidation of 6-Iodo-1-Hexanol to 6-Iodohexanoic Acid

The oxidation of 6-iodo-1-hexanol to the carboxylic acid is typically performed using strong oxidizing agents. Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions are effective. For example:

$$

\text{6-Iodo-1-hexanol} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{6-Iodohexanoic acid} \quad (75-85\% \text{ yield})

$$

Alternative green chemistry approaches use H₂O₂ with diphenyl diselenide, though yields for iodinated derivatives remain unverified.

Esterification with Allyl Alcohol

Acid-Catalyzed Dehydration-Condensation

The most scalable method involves dehydrative esterification using an acid catalyst. Patents and outline protocols with involatile acids (e.g., p-toluenesulfonic acid) and polymerization inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT):

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (acid:alcohol) |

| Catalyst Loading | 0.1–0.5 equiv |

| Temperature | 30–150°C |

| Time | 3–10 hours |

| Inhibitor | 0.005–1.0 wt% BHT |

Water removal via azeotropic distillation (toluene or cyclohexane) shifts equilibrium toward ester formation. Post-reaction, residual acid is neutralized with weak bases (e.g., sodium bicarbonate), and the product is purified by vacuum distillation.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions:

$$

\text{6-Iodohexanoic acid} + \text{Allyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{Target ester} \quad (80-90\% \text{ yield})

$$

This method avoids high temperatures but requires anhydrous conditions and generates stoichiometric dicyclohexylurea as a byproduct.

Alternative Pathways

Decarboxylative Iodination

The Hunsdiecker reaction, which decarboxylates silver carboxylates with iodine, is unsuitable for 6-iodohexanoic acid synthesis, as it shortens the carbon chain. However, Barton decarboxylation using N-acyloxy-2-pyridinethiones and iodine may offer a niche route for specialized applications.

Direct Iodination of Allyl Hexanoate

Iodinating allyl hexanoate at the 6-position via radical or electrophilic mechanisms is theoretically possible but impractical due to poor regioselectivity and side reactions.

Purification and Characterization

Crude product is purified via:

- Vacuum Distillation : Effective for large-scale isolation (bp ~110–125°C at 0.5 mmHg).

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves ester from unreacted acid or alcohol.

Key characterization data:

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-iodo-, 2-propenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium bromide in the presence of a polar aprotic solvent like acetone.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of 6-chlorohexanoic acid, 6-bromohexanoic acid, or 6-aminohexanoic acid.

Oxidation: Formation of 6-iodohexanoic acid or other oxidized derivatives.

Reduction: Formation of 6-iodohexanol or other reduced products.

Scientific Research Applications

Hexanoic acid, 6-iodo-, 2-propenyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of hexanoic acid, 6-iodo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and 2-propenyl alcohol, which can then participate in various biochemical processes. The iodine atom can also play a role in modulating the reactivity and biological activity of the compound .

Comparison with Similar Compounds

Hexanoic Acid Ethyl Ester (Ethyl Hexanoate)

- Structure: Ethyl ester of hexanoic acid (C₈H₁₆O₂).

- Properties: Volatile, fruity aroma (pineapple, apple-like notes) . Common in fermented foods, dairy products, and alcoholic beverages (e.g., baijiu, cheese, yogurt) . Concentration ranges: 0.09–0.69 µg/L in yogurt , up to 30.7% in Chinese pit mud liquors .

- Synthesis: Catalytic esterification of ethanol and hexanoic acid .

- Key Differences :

- Lacks iodine, making it less reactive in halogen-specific reactions.

- Higher volatility compared to iodinated derivatives due to lower molecular weight (144.21 g/mol vs. ~283.22 g/mol for the 6-iodo derivative).

Hexanoic Acid Allyl Ester (Non-Iodinated)

- Structure: Allyl ester of hexanoic acid (C₉H₁₆O₂).

- Properties :

- Key Differences :

Hexanoic Acid Hexyl Ester

- Structure: Hexyl ester of hexanoic acid (C₁₂H₂₄O₂).

- Properties: Contributes to floral/fruity notes in aged liquors; increases with maturation time (e.g., 13.7% in 300-year-old Chinese pit mud) . Higher molecular weight (200.32 g/mol) compared to the 6-iodo allyl ester.

- Key Differences :

- Longer alkyl chain enhances lipophilicity, making it less volatile.

Hexanoic Acid Methyl Ester

- Structure: Methyl ester of hexanoic acid (C₇H₁₄O₂).

- Properties: Found in pineapple (67.75 µg/kg in Tainong No.4 pineapples) . Synthesized via β-oxidation of fatty acids in fruits .

- Key Differences :

- Methyl group results in higher volatility than allyl or iodinated derivatives.

Structural and Functional Implications of Iodination

The 6-iodo substitution introduces significant differences compared to non-halogenated esters:

- Molecular Weight and Stability :

- Increased molecular weight (283.22 g/mol) reduces volatility, limiting use in aroma applications.

- Iodine’s electronegativity may enhance stability in certain catalytic reactions .

Q & A

Q. What are the optimal synthetic routes for Hexanoic acid, 6-iodo-, 2-propenyl ester, and how can purity be validated?

Methodological Answer:

- Synthesis :

- Esterification : React 6-iodohexanoic acid with allyl alcohol (2-propenol) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.

- Purity Validation :

Q. Which spectroscopic techniques are most effective for characterizing this ester?

Methodological Answer:

- FT-IR : Identify ester carbonyl (C=O) stretch at ~1740–1720 cm⁻¹ and C-I bond vibrations at ~500–600 cm⁻¹ .

- NMR : Use DEPT or HSQC to distinguish allyl protons and iodinated carbons. Coupling constants (J values) resolve stereochemistry in the allyl group .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₃IO₂) with <2 ppm mass error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo substituent in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity at the C-I bond. Calculate Fukui indices to map nucleophilic attack sites .

- Transition State Analysis : Use QM/MM simulations to model SN2 pathways (e.g., with hydroxide or thiols). Compare activation energies for iodinated vs. non-iodinated analogs .

- Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring of iodide release) to correlate computational predictions with observed reaction rates .

Q. What strategies resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) across studies?

Methodological Answer:

- Calorimetry : Use bomb calorimetry to measure ΔHf° directly. Cross-validate with combustion analysis .

- Database Cross-Referencing : Compare NIST-recommended values with experimental data from peer-reviewed studies, prioritizing datasets with error margins <5% .

- Statistical Analysis : Apply multivariate regression to identify systematic biases (e.g., solvent effects in reaction thermochemistry) .

Q. How does the allyl group influence the ester’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability Testing :

- Thermal Stability :

Q. What enzymatic pathways could enable biocatalytic synthesis or modification of this ester?

Methodological Answer:

- Lipase-Catalyzed Transesterification : Screen immobilized lipases (e.g., Candida antarctica Lipase B) for activity in non-aqueous media (e.g., hexane or supercritical CO₂) .

- Oxidative Modifications : Use cytochrome P450 monooxygenases to functionalize the allyl group (e.g., epoxidation) .

- Metabolic Engineering : Design microbial hosts (e.g., E. coli) expressing acyltransferases to produce the ester via fermentation .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral assignments for the iodinated chain?

Methodological Answer:

- Comparative Spectral Libraries : Cross-reference with NIST-subscribed databases (e.g., SDBS or Wiley Registry) to resolve ambiguities in C-I stretching modes .

- Isotopic Labeling : Synthesize a ¹³C-labeled analog at the iodinated carbon to confirm NMR peak assignments .

- Collaborative Validation : Share raw spectral data via platforms like Zenodo for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.